molecular formula C19H21N5O2 B6953608 1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone

Cat. No.: B6953608
M. Wt: 351.4 g/mol
InChI Key: QRVFQLAXPOTGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrazole group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing purification techniques like crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22-13-14(12-20-22)10-18(25)23-6-8-24(9-7-23)19(26)17-11-15-4-2-3-5-16(15)21-17/h2-5,11-13,21H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVFQLAXPOTGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.